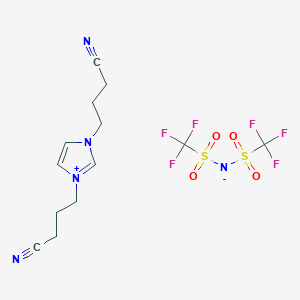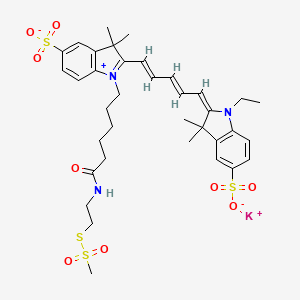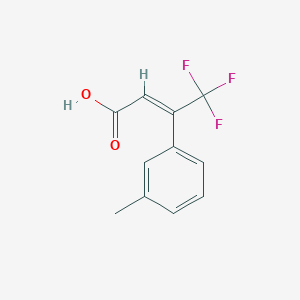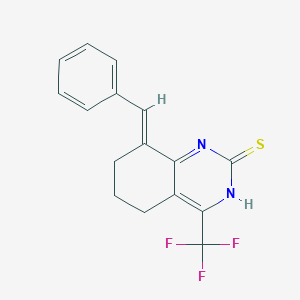
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: The initial step involves the introduction of the difluoromethoxy group to a phenyl ring. This can be achieved through a reaction between phenol and difluoromethyl ether in the presence of a base.
Cyclization to Form the Oxadiazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This can be done using reagents such as hydrazine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry approaches, such as the use of less hazardous solvents and reagents, are often employed to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 1-(4-(Difluoromethoxy)phenyl)ethanamine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole stands out due to its unique combination of the difluoromethoxy group and the 1,2,4-oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H6F2N2O2 |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)15-7-3-1-6(2-4-7)8-12-5-14-13-8/h1-5,9H |
InChI-Schlüssel |
DAPRKWYVIXJQPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC=N2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)






![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)



